

# Spectroscopic Data of (2-Amino-4,5-difluorophenyl)methanol: A Technical Guide

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## Compound of Interest

Compound Name: (2-Amino-4,5-difluorophenyl)methanol

Cat. No.: B1323463

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This technical guide provides a detailed overview of the spectroscopic data for **(2-Amino-4,5-difluorophenyl)methanol**, a key intermediate in pharmaceutical and materials science research. This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for its structural characterization through Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).

## Chemical Structure and Properties

### (2-Amino-4,5-difluorophenyl)methanol

Property	Value
Molecular Formula	C <sub>7</sub> H <sub>7</sub> F <sub>2</sub> NO
Monoisotopic Mass	159.04958 Da <sup>[1]</sup>
Appearance	(Predicted) Solid

## Mass Spectrometry (MS)

Mass spectrometry of **(2-Amino-4,5-difluorophenyl)methanol** provides crucial information about its molecular weight and fragmentation pattern, confirming its elemental composition.

## Predicted Mass Spectrometry Data

The following table summarizes the predicted m/z values for various adducts of **(2-Amino-4,5-difluorophenyl)methanol**.<sup>[1]</sup>

Adduct	Predicted m/z
[M+H] <sup>+</sup>	160.05686
[M+Na] <sup>+</sup>	182.03880
[M-H] <sup>-</sup>	158.04230

## Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

**Objective:** To determine the mass-to-charge ratio of the intact molecule and its common adducts.

**Instrumentation:** A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.

**Procedure:**

- Sample Preparation:** A dilute solution of **(2-Amino-4,5-difluorophenyl)methanol** is prepared by dissolving approximately 1 mg of the compound in 1 mL of a suitable solvent, such as methanol or acetonitrile.
- Infusion:** The sample solution is introduced into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10  $\mu\text{L}/\text{min}$ .
- Ionization:** The ESI source is operated in both positive and negative ion modes to detect protonated ( $[\text{M}+\text{H}]^+$ ), sodiated ( $[\text{M}+\text{Na}]^+$ ), and deprotonated ( $[\text{M}-\text{H}]^-$ ) species. Typical ESI parameters include a capillary voltage of 3-4 kV, a cone voltage of 20-40 V, and a desolvation gas temperature of 250-350  $^{\circ}\text{C}$ .
- Mass Analysis:** The mass analyzer is calibrated using a standard of known masses. Data is acquired over a mass range of m/z 50-500.

- **Data Analysis:** The resulting mass spectrum is analyzed to identify the peak corresponding to the monoisotopic mass of the parent molecule and its adducts.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the detailed molecular structure of **(2-Amino-4,5-difluorophenyl)methanol** by providing information about the chemical environment of each proton ( $^1\text{H}$  NMR) and carbon ( $^{13}\text{C}$  NMR) atom.

### Predicted $^1\text{H}$ NMR Spectral Data

Protons	Chemical Shift ( $\delta$ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration
Ar-H	6.5 - 7.5	m	-	2H
-CH <sub>2</sub> -	~4.5	s	-	2H
-OH	Variable	br s	-	1H
-NH <sub>2</sub>	Variable	br s	-	2H

### Predicted $^{13}\text{C}$ NMR Spectral Data

Carbon	Chemical Shift ( $\delta$ , ppm)
C-F	140 - 160 (d, JC-F)
C-NH <sub>2</sub>	130 - 150
C-CH <sub>2</sub> OH	120 - 140
Ar-C	110 - 125
-CH <sub>2</sub> OH	~60

## Experimental Protocol: $^1\text{H}$ and $^{13}\text{C}$ NMR Spectroscopy

Objective: To obtain high-resolution  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra to confirm the chemical structure.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Procedure:

- **Sample Preparation:** Approximately 5-10 mg of **(2-Amino-4,5-difluorophenyl)methanol** is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO- $d_6$ ,  $CDCl_3$ , or Methanol- $d_4$ ) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard ( $\delta$  0.00 ppm).
- **$^1H$  NMR Acquisition:** A standard one-pulse  $^1H$  NMR experiment is performed. Key parameters include a  $90^\circ$  pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Typically, 16 to 64 scans are accumulated for a good signal-to-noise ratio.
- **$^{13}C$  NMR Acquisition:** A proton-decoupled  $^{13}C$  NMR experiment (e.g., using the DEPT or APT pulse sequence) is conducted. Due to the lower natural abundance and smaller gyromagnetic ratio of  $^{13}C$ , a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required.
- **Data Processing:** The acquired Free Induction Decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the residual solvent peak or TMS.

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in **(2-Amino-4,5-difluorophenyl)methanol** based on their characteristic vibrational frequencies.

## Predicted IR Spectral Data

Functional Group	Wavenumber (cm <sup>-1</sup> )	Intensity
O-H Stretch (Alcohol)	3200 - 3600	Strong, Broad
N-H Stretch (Amine)	3300 - 3500	Medium, Doublet
C-H Stretch (Aromatic)	3000 - 3100	Medium
C-H Stretch (Aliphatic)	2850 - 3000	Medium
C=C Stretch (Aromatic)	1500 - 1600	Medium
C-N Stretch	1250 - 1350	Medium
C-F Stretch	1100 - 1300	Strong
C-O Stretch	1000 - 1260	Strong

## Experimental Protocol: Fourier-Transform Infrared (FT-IR) Spectroscopy

**Objective:** To identify the characteristic vibrational modes of the functional groups.

**Instrumentation:** A Fourier-Transform Infrared (FT-IR) spectrometer, typically equipped with an Attenuated Total Reflectance (ATR) accessory.

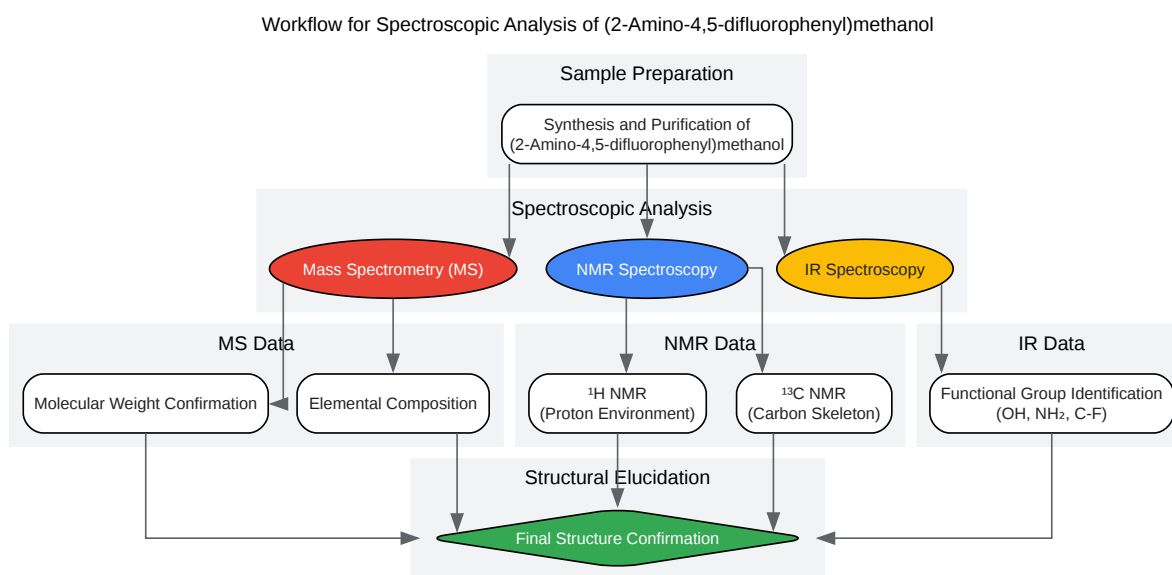
**Procedure:**

- **Sample Preparation:**
  - **ATR:** A small amount of the solid sample is placed directly onto the ATR crystal.
  - **KBr Pellet:** Alternatively, 1-2 mg of the sample is finely ground with ~100 mg of dry potassium bromide (KBr) and pressed into a thin, transparent pellet.
- **Background Spectrum:** A background spectrum of the empty ATR crystal or the KBr pellet is recorded to subtract atmospheric and instrumental interferences.
- **Sample Spectrum:** The sample is placed in the IR beam path, and the spectrum is recorded. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

- **Data Analysis:** The resulting spectrum (transmittance or absorbance vs. wavenumber) is analyzed to identify the characteristic absorption bands corresponding to the various functional groups in the molecule.

## Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of **(2-Amino-4,5-difluorophenyl)methanol**.



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Spectroscopic analysis workflow.

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## References

- 1. PubChemLite - (2-amino-4,5-difluorophenyl)methanol (C<sub>7</sub>H<sub>7</sub>F<sub>2</sub>NO) [pubchemlite.lcsb.uni.lu]
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